molecular formula C12H17N5O3S B2752730 4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 2034576-80-0

4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No. B2752730
CAS RN: 2034576-80-0
M. Wt: 311.36
InChI Key: YNNKDGXJOITMQC-UHFFFAOYSA-N
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Description

4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects.

Scientific Research Applications

Anticancer Research

This compound has been explored for its potential as an anticancer agent. The presence of the 1,2,3-triazole moiety is significant as it is known for its ability to interact with various biological targets. Studies have shown that triazole derivatives can exhibit potent inhibitory activities against cancer cell lines, such as MCF-7 and HCT-116 . These compounds can induce apoptosis in cancer cells, which is a desirable effect for anticancer drugs.

Drug Design and Development

The structural features of this compound, particularly the triazole and isoxazole rings, make it a valuable scaffold in medicinal chemistry. These heterocyclic components are often associated with good pharmacokinetic and pharmacodynamic properties . Researchers can use this compound as a starting point for the design and synthesis of new drugs with improved selectivity and potency.

Pharmacological Studies

The compound’s ability to form hydrogen bonds due to its nitrogen atoms can be advantageous in pharmacological studies. It can lead to the development of drugs with better absorption, distribution, metabolism, and excretion (ADME) profiles . This can enhance the therapeutic index of potential medications.

Molecular Docking and Computational Chemistry

In silico studies, including molecular docking, can benefit from this compound’s structure. It can be used to understand the binding modes and interactions within the active sites of target enzymes or receptors . This helps in predicting the efficacy and potential side effects of new drug candidates.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Based on the structure, it’s possible that the compound could interact with a variety of biological targets. For example, N-substituted benzotriazoles have been shown to have excellent binding affinities to a range of proteins .

properties

IUPAC Name

3,5-dimethyl-4-[4-(triazol-2-yl)piperidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3S/c1-9-12(10(2)20-15-9)21(18,19)16-7-3-11(4-8-16)17-13-5-6-14-17/h5-6,11H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNKDGXJOITMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

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